molecular formula C18H21BrN2O2 B4624561 2-(2-bromo-4-tert-butylphenoxy)-N-(4-methylpyridin-2-yl)acetamide

2-(2-bromo-4-tert-butylphenoxy)-N-(4-methylpyridin-2-yl)acetamide

Cat. No.: B4624561
M. Wt: 377.3 g/mol
InChI Key: TYNUDNCNUNMTIE-UHFFFAOYSA-N
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Description

2-(2-bromo-4-tert-butylphenoxy)-N-(4-methylpyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C18H21BrN2O2 and its molecular weight is 377.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-bromo-4-tert-butylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide is 376.07864 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

2-(2-bromo-4-tert-butylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide serves as a precursor or an intermediate in the synthesis of various chemical compounds. The process often involves esterification, hydrazination, and cyclization reactions to produce new compounds with specific antimicrobial properties. For example, the esterification of p-bromo-m-cresol has led to the formation of derivatives that were evaluated for their antibacterial and antifungal activities, demonstrating the compound's role in developing new antimicrobials (Fuloria, Fuloria, & Gupta, 2014).

Antimicrobial Profile

Research into the antimicrobial profile of derivatives of 2-(2-bromo-4-tert-butylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide has shown promising results. By synthesizing newer Schiff bases and Thiazolidinone derivatives, researchers have explored their potential as antibacterial and antifungal agents. These studies are crucial for the development of new antimicrobial compounds to combat resistant strains of bacteria and fungi, highlighting the significance of such chemical compounds in medicinal chemistry.

Pharmacological Assessment

In addition to antimicrobial studies, derivatives of this compound have been assessed for their pharmacological properties, including cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. This research indicates the compound's potential utility in developing new therapeutic agents with multiple pharmacological activities. For instance, novel acetamide derivatives have shown comparable activities to standard drugs, suggesting their applicability in pain management and inflammation reduction (Rani, Pal, Hegde, & Hashim, 2016).

Properties

IUPAC Name

2-(2-bromo-4-tert-butylphenoxy)-N-(4-methylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O2/c1-12-7-8-20-16(9-12)21-17(22)11-23-15-6-5-13(10-14(15)19)18(2,3)4/h5-10H,11H2,1-4H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNUDNCNUNMTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)COC2=C(C=C(C=C2)C(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.